molecular formula C19H21N3O3S B2514889 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396860-55-1

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2514889
CAS RN: 1396860-55-1
M. Wt: 371.46
InChI Key: ZWVAVTIUGIREBT-UHFFFAOYSA-N
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Description

The compound “3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,3,4-tetrahydroisoquinoline moiety is a key part of the structure .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Synthesis and Stereochemistry

One area of research related to such compounds involves their synthesis and the exploration of their stereochemical properties. For instance, studies have been conducted on the synthesis and stereochemistry of stereoisomeric 1,3-oxazino- and 1,3-thiazino[4,3-a]isoquinolines, which are structurally related to the compound . These studies focus on the preparation of diastereomers and their conformations as determined by NMR spectroscopy and X-ray diffraction methods (Fülöp et al., 1990).

Antimicrobial Studies

Another relevant area of research involves the synthesis of compounds with antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial activities. These studies involve the structural modification of lead molecules and the evaluation of the resulting compounds' efficacy against various microbial strains (Patel & Patel, 2010).

Tubulin Polymerization Inhibition

Compounds with isoquinoline structures have also been studied for their potential to inhibit tubulin polymerization, an essential process for cell division. Research in this area explores the synthesis of tetrahydroisoquinoline derivatives and evaluates their ability to disrupt microtubule formation, which is a promising approach for the development of anticancer agents. For example, certain tetrahydroisoquinoline sulfamates have been identified as potent microtubule disruptors, showing significant antiproliferative activity against various tumor cell lines and inhibiting the polymerization of tubulin in vitro (Dohle et al., 2019).

Future Directions

Given the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in various natural products and therapeutic lead compounds, future research could focus on the synthesis of its C (1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

3-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-8-20-19-22(17(12)23)10-15(11-26-19)18(24)21-6-5-13-7-16(25-2)4-3-14(13)9-21/h3-4,7-8,15H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAVTIUGIREBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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